4-(4-Bromophenyl)benzene-1-sulfonamide
Overview
Description
4-(4-Bromophenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a biphenyl structure, where one of the phenyl rings is substituted with a bromine atom.
Mechanism of Action
Target of Action
Sulfonamides, in general, are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid .
Mode of Action
It’s known that sulfonamides, as a class, act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby blocking its active site and preventing the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthase by sulfonamides disrupts the synthesis of folic acid, a crucial component for the production of nucleotides in bacteria . This disruption affects the biochemical pathways involved in DNA synthesis and cell division, leading to the inhibition of bacterial growth .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of 4-(4-Bromophenyl)benzene-1-sulfonamide would be the inhibition of bacterial growth due to the disruption of folic acid synthesis, which is essential for bacterial DNA replication and cell division .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the efficacy of sulfonamides due to competitive inhibition . Additionally, the pH of the environment can affect the ionization state of the drug, potentially influencing its absorption and distribution .
Biochemical Analysis
Biochemical Properties
They play a vital role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
Sulfonamides are known to have a broad range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sulfonamides are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Sulfonamides are known to have a range of effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)benzene-1-sulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper may be used to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the functional groups attached to the biphenyl structure .
Scientific Research Applications
4-(4-Bromophenyl)benzene-1-sulfonamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-Bromophenyl)benzene-1-sulfonamide is unique due to its specific biphenyl structure with a bromine substitution, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
4-(4-bromophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOYZWHWJKUBCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730967 | |
Record name | 4'-Bromo[1,1'-biphenyl]-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454694-65-6 | |
Record name | 4'-Bromo[1,1'-biphenyl]-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-bromophenyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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